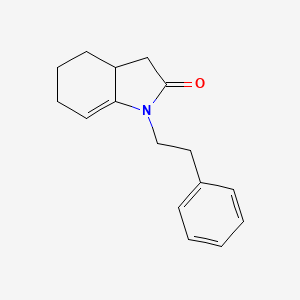
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is a chemical compound with a complex structure that includes a phenylethyl group attached to a hexahydroindolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of phenylethylamine with cyclohexanone under acidic conditions to form the desired indolone structure. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the hexahydroindolone ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenylethyl or indolone moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the indolone core can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethylamine: A simpler structure with similar phenylethyl functionality but lacking the indolone core.
Fentanyl Analogues: Compounds with similar phenylethyl groups but different core structures, often used in medicinal chemistry.
Benzene Derivatives: Compounds with phenyl groups attached to various functional groups, used in a wide range of applications.
Uniqueness
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is unique due to its combination of a phenylethyl group and a hexahydroindolone core. This structure provides a balance of hydrophobic and hydrophilic properties, allowing it to interact with a wide range of molecular targets. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for synthetic chemistry .
Propriétés
Numéro CAS |
420086-56-2 |
|---|---|
Formule moléculaire |
C16H19NO |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
1-(2-phenylethyl)-3a,4,5,6-tetrahydro-3H-indol-2-one |
InChI |
InChI=1S/C16H19NO/c18-16-12-14-8-4-5-9-15(14)17(16)11-10-13-6-2-1-3-7-13/h1-3,6-7,9,14H,4-5,8,10-12H2 |
Clé InChI |
FPPWJSMSOFULKX-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C2C(C1)CC(=O)N2CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
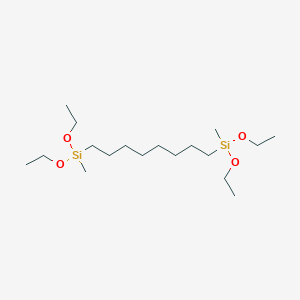

![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
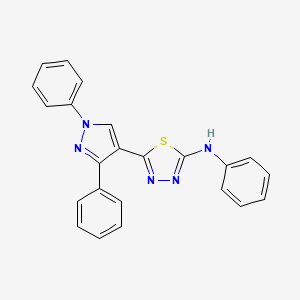
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
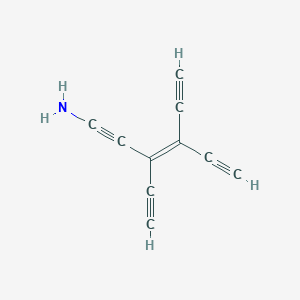
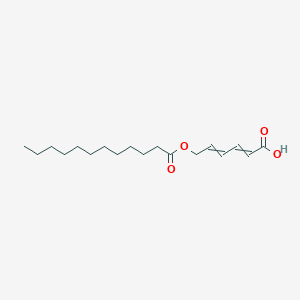
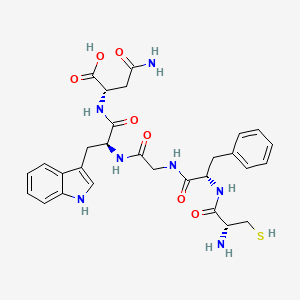
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
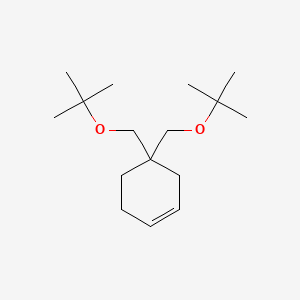
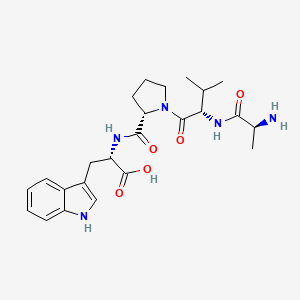
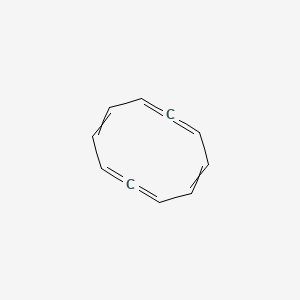
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
